(1R,2R)-2-([1,1'-Biphenyl]-4-yl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-([1,1’-Biphenyl]-4-yl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative. This compound is characterized by the presence of a cyclopropane ring substituted with a biphenyl group and a carboxylic acid functional group. The stereochemistry of the compound is defined by the (1R,2R) configuration, indicating the specific spatial arrangement of the substituents around the cyclopropane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-([1,1’-Biphenyl]-4-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable biphenyl derivative. One common method is the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple to generate the cyclopropane ring. The reaction conditions often include an inert atmosphere and a solvent such as diethyl ether or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar cyclopropanation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, chiral catalysts or auxiliaries may be employed to ensure the desired stereochemistry is achieved consistently.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-([1,1’-Biphenyl]-4-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid can be reduced to an alcohol or an aldehyde.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
(1R,2R)-2-([1,1’-Biphenyl]-4-yl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of (1R,2R)-2-([1,1’-Biphenyl]-4-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropane ring’s strained nature allows it to participate in unique chemical transformations, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2-([1,1’-Biphenyl]-4-yl)cyclopropane-1-carboxylic acid: The enantiomer of the compound with different stereochemistry.
Cyclopropane-1-carboxylic acid: A simpler analog without the biphenyl group.
Biphenyl-4-carboxylic acid: Lacks the cyclopropane ring.
Uniqueness
(1R,2R)-2-([1,1’-Biphenyl]-4-yl)cyclopropane-1-carboxylic acid is unique due to its combination of a chiral cyclopropane ring and a biphenyl group. This structural arrangement imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C16H14O2 |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
(1R,2R)-2-(4-phenylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C16H14O2/c17-16(18)15-10-14(15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,14-15H,10H2,(H,17,18)/t14-,15+/m0/s1 |
InChI Key |
YSFXBAUZQRXFLW-LSDHHAIUSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.